Elagolix Sodium

Description

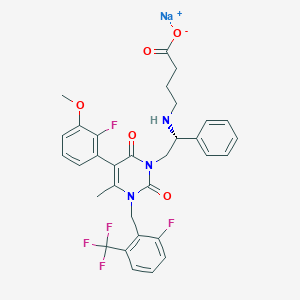

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYGXRQUFSRDCH-UQIIZPHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F5N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003247 | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832720-36-2 | |

| Record name | Elagolix sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elagolix sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAGOLIX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elagolix Sodium: A Technical Guide to its Mechanism of Action on Gonadotropin-Releasing Hormone (GnRH) Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of elagolix sodium, a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Elagolix is approved for the management of moderate to severe pain associated with endometriosis, a condition dependent on estrogen for its progression.[1][2] This guide details its interaction with the GnRH receptor, the consequent downstream signaling effects, and the key experimental data that define its pharmacological profile.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis and GnRH Signaling

The reproductive cycle is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which then stimulates the GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[3][4] This stimulation triggers the synthesis and secretion of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These hormones act on the ovaries to stimulate the production of the sex steroids estradiol and progesterone, which in turn regulate the menstrual cycle.[1][3] In pathologies like endometriosis, estradiol promotes the growth and inflammation of ectopic endometrial tissue.[2][5]

Elagolix's Core Mechanism: Competitive Antagonism

Elagolix is a potent and selective competitive antagonist of the GnRH receptor.[6][7] It binds directly to the GnRH receptors in the anterior pituitary gland, thereby preventing endogenous GnRH from binding and initiating its signaling cascade.[1][4][8][9] This competitive inhibition leads to a rapid, dose-dependent reduction in the secretion of LH and FSH.[1][5] Consequently, the circulating levels of ovarian estradiol and progesterone are suppressed.[1][10]

This mechanism contrasts sharply with GnRH agonists, which initially cause a surge in gonadotropins (a "flare-up") before desensitizing and downregulating the receptors over several weeks.[1][8] Elagolix's action is immediate and reversible, allowing for a titratable suppression of estrogen from partial suppression at lower doses to near-full suppression at higher doses.[1][5] This rapid onset and offset provide greater flexibility in modulating the HPG axis.[1][11]

Quantitative Pharmacological Profile

The pharmacological activity of elagolix has been extensively characterized through in vitro studies and clinical trials.

Table 1: Receptor Binding and In Vitro Properties of Elagolix

| Parameter | Value | Reference(s) |

|---|---|---|

| Binding Affinity (KD) | 54 pM | [1][8][10] |

| Mechanism | Competitive GnRH Receptor Antagonist | [1][7][11] |

| Biopharmaceutics Classification System (BCS) | Class III | [4][9] |

| Plasma Protein Binding | ~80% | [12][13] |

| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) | [10][13] |

| Transporter Interactions | In vitro inhibitor of OATP1B1, P-gp, and BCRP |[1] |

Table 2: Key Pharmacokinetic Parameters of Elagolix

| Parameter | Value | Reference(s) |

|---|---|---|

| Time to Maximum Concentration (Tmax) | ~1.0 - 1.5 hours | [5] |

| Terminal Elimination Half-life (T1/2) | 4 - 6 hours | [5][6][13] |

| Primary Route of Elimination | Hepatic Metabolism | [13] |

| Renal Elimination | < 3% |[10] |

Table 3: Clinical Efficacy in Phase III Trials (Elaris EM-I & EM-II, 6 Months)

| Endpoint | Placebo | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily | Reference(s) |

|---|---|---|---|---|

| Dysmenorrhea Responders | 19.6% - 22.7% | 43.4% - 46.4% | 72.4% - 76.9% | [10][14] |

| Non-Menstrual Pelvic Pain Responders | 36.6% | 49.8% - 50.4% | 54.5% - 57.8% |[10] |

Table 4: Impact on Bone Mineral Density (BMD) after 6 Months of Treatment

| Anatomic Location | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily | Reference(s) |

|---|

| Lumbar Spine (Mean % Change) | -0.3% to -0.7% | -2.5% to -2.6% |[15] |

Detailed Experimental Methodologies

The following sections describe representative protocols for the key experiments used to characterize GnRH receptor antagonists like elagolix.

This assay quantifies the affinity of a compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of elagolix for the human GnRH receptor.

-

Materials:

-

Cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).

-

Increasing concentrations of unlabeled elagolix.

-

Binding buffer and filtration apparatus.

-

-

Methodology:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor and isolate the cell membrane fraction via centrifugation.

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of elagolix.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of elagolix to generate a competition curve. The concentration of elagolix that inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of an antagonist to block this signaling event.

-

Objective: To determine the potency of elagolix in inhibiting GnRH-induced calcium mobilization.

-

Materials:

-

Cell line expressing the GnRH receptor (e.g., HEK293/GnRHR, SH-SY5Y/GnRHR).[16]

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a bioluminescent biosensor.

-

A fixed, effective concentration of GnRH (e.g., EC80).

-

Increasing concentrations of elagolix.

-

A microplate reader capable of detecting fluorescence or luminescence.

-

-

Methodology:

-

Cell Plating: Seed GnRHR-expressing cells in a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive dye.

-

Pre-incubation: Incubate the cells with varying concentrations of elagolix or vehicle control.

-

Stimulation: Add a fixed concentration of GnRH to all wells to stimulate the receptor.

-

Signal Detection: Immediately measure the change in fluorescence or luminescence, which corresponds to the increase in [Ca2+]i.

-

-

Data Analysis: Plot the signal response against the log concentration of elagolix. The concentration of elagolix that inhibits 50% of the GnRH-stimulated signal (IC50) is determined, representing its functional potency.

These pivotal trials established the efficacy and safety of elagolix for treating endometriosis-associated pain.

-

Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo over 6 months.[5]

-

Design: Two large, multicenter, double-blind, randomized, placebo-controlled trials.[5]

-

Population: 1686 premenopausal women (aged 18-49) with surgically diagnosed endometriosis and moderate-to-severe pain.[7][17]

-

Interventions:

-

Placebo

-

Elagolix 150 mg once daily

-

Elagolix 200 mg twice daily

-

-

Primary Endpoints: The proportion of clinical responders at Month 3 for two co-primary endpoints:

-

Key Safety Assessments: Monitoring of adverse events, with a focus on hypoestrogenic effects such as hot flushes and changes in bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA).[15][18]

Molecular Interactions at the GnRH Receptor

The crystal structure of the human GnRH receptor bound to elagolix reveals a highly hydrophobic binding site defined by several transmembrane helices (TM2, TM3, TM5, TM6, and TM7) and the N-terminus.[19]

-

Binding Pocket: Elagolix sits within an orthosteric pocket, with its uracil core packed between phenyl rings.[19]

-

Key Interactions: While the pocket is largely hydrophobic, a few polar residues, including asparagine (D98), lysine (K121), and asparagine (N102, N305), are located within 4 Å of the ligand and are critical for binding.[19]

-

High Affinity: A methyl group on the elagolix molecule is suggested to be a critical component that contributes to its high-affinity binding, likely by positioning another part of the molecule optimally within the hydrophobic pocket.[9][19]

Conclusion

This compound is a highly potent, orally bioavailable, competitive antagonist of the GnRH receptor. Its mechanism of action is characterized by a rapid and reversible inhibition of pituitary gonadotropin release, leading to a dose-dependent and titratable suppression of ovarian estrogen production. This pharmacological profile, substantiated by extensive in vitro data and robust Phase III clinical trials, provides an effective method for managing the hormone-dependent pain associated with endometriosis. The ability to modulate estrogen levels without the initial flare-up or long-term receptor downregulation seen with GnRH agonists represents a significant advancement in the therapeutic landscape for estrogen-dependent diseases.

References

- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]

- 5. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 6. Elagolix - Wikipedia [en.wikipedia.org]

- 7. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. respubjournals.com [respubjournals.com]

- 10. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Impact of Elagolix on Workplace and Household Productivity Among Women with Moderate to Severe Pain Associated with Endometriosis: A Pooled Analysis of Two Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. abbvie.com [abbvie.com]

- 19. Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode - PMC [pmc.ncbi.nlm.nih.gov]

Elagolix Sodium: A Deep Dive into Structure-Activity Relationships for GnRH Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix sodium, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, represents a significant advancement in the management of sex hormone-dependent diseases such as endometriosis and uterine fibroids.[1][2] Its ability to competitively block the GnRH receptor in the pituitary gland leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of ovarian sex hormones like estradiol and progesterone.[3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that have been pivotal in the discovery and optimization of Elagolix and its analogs. By understanding the intricate relationship between chemical structure and biological activity, researchers can further refine and develop novel GnRH antagonists with improved therapeutic profiles.

Core Structure and Key Interactions

The core structure of Elagolix is a uracil-based derivative. The key to its antagonistic activity lies in the specific substitutions at various positions of the uracil ring, which facilitate high-affinity binding to the human GnRH receptor.[4][5] The molecule possesses a stereocenter with an (R)-configuration and exhibits atropisomerism, a form of chirality arising from restricted rotation around a single bond. This hindered rotation is due to the steric interaction between the ortho-fluorine on the 5-aryl group and the methyl group at the 6-position of the uracil ring.[6] Studies on Elagolix analogs have highlighted the importance of this atropisomerism for optimal receptor interaction, with different atropisomers displaying varied biological activity.[6]

Structure-Activity Relationship (SAR) Analysis

The development of Elagolix and other uracil-based GnRH antagonists has been guided by extensive SAR studies. These investigations have systematically explored the impact of modifying different parts of the molecule on its binding affinity (Ki) and functional activity (IC50) at the GnRH receptor.

Modifications at the N-1 Position of the Uracil Ring

The substituent at the N-1 position of the uracil ring plays a crucial role in receptor binding. Research has shown that an electron-deficient 2,6-disubstituted benzyl group is optimal for high-affinity binding.[4]

| Compound | N-1 Substituent | hGnRH Receptor Binding Affinity (Ki, nM) |

| Analog 1 | 2,6-difluorobenzyl | 5.6 |

| Analog 2 | 2-fluoro-6-(trifluoromethyl)benzyl | 0.7 |

Table 1: Impact of N-1 position substituents on GnRH receptor binding affinity. Data sourced from[4].

Modifications at the C-5 Position of the Uracil Ring

The nature of the substituent at the C-5 position of the uracil ring significantly influences the antagonist potency. A variety of aromatic and heteroaromatic groups have been explored.

| Compound | C-5 Substituent | hGnRH Receptor Binding Affinity (Ki, nM) |

| Analog 3 | 2-fluorophenyl | - |

| Analog 4 | 2-thienyl | 2 |

| Analog 5 | (2-phenyl)thiazol-4-yl | 2 |

Table 2: Influence of C-5 position substituents on GnRH receptor binding affinity. Data sourced from[6].

Modifications at the N-3 Side Chain

Introduction of a methyl group at the α-carbon of the N-3 side chain with an (R)-configuration has been shown to modestly improve binding affinity compared to unsubstituted analogs. This modification allows for the maintenance of excellent potency without the need for a labile 2-pyridylethyl motif on the basic nitrogen.[5]

Experimental Protocols

The quantitative data presented in the SAR tables are generated through rigorous experimental procedures. The following are detailed methodologies for key experiments cited in the development of Elagolix and its analogs.

Radioligand Binding Assay for GnRH Receptor

This assay is employed to determine the binding affinity (Ki) of test compounds for the GnRH receptor.

Materials:

-

HEK293 cells stably expressing the human GnRH receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and a protease inhibitor cocktail.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [125I]-labeled GnRH analog (e.g., [125I]-Tryptorelix).

-

Unlabeled competitor: Test compounds (Elagolix analogs) and a known GnRH antagonist (e.g., unlabeled Elagolix) for determining non-specific binding.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the hGnRH receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add increasing concentrations of the test compound.

-

For total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of the unlabeled competitor.

-

Initiate the binding reaction by adding a fixed concentration of the radioligand to all wells.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Cell-Based Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional antagonist activity of the compounds by quantifying their ability to inhibit GnRH-stimulated IP production, a downstream signaling event of GnRH receptor activation.

Materials:

-

COS-7 or other suitable cells transiently or stably expressing the human GnRH receptor.

-

[3H]myo-inositol.

-

Assay medium: Inositol-free DMEM.

-

Stimulation buffer: Assay medium containing LiCl (e.g., 10 mM).

-

GnRH agonist (e.g., Buserelin).

-

Test compounds (Elagolix analogs).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling:

-

Seed cells expressing the hGnRH receptor in multi-well plates.

-

Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

-

Antagonist Treatment and Stimulation:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with various concentrations of the test compound (antagonist) in stimulation buffer for a defined period.

-

Stimulate the cells by adding a fixed concentration of a GnRH agonist.

-

Incubate for a specific time (e.g., 60 minutes) to allow for IP accumulation.

-

-

Extraction and Separation of Inositol Phosphates:

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

-

Neutralize the cell lysates.

-

Apply the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate).

-

-

Quantification and Data Analysis:

-

Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

-

Plot the amount of [3H]IPs produced against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated IP production.

-

Visualizing Key Processes

To better understand the context of Elagolix's action and the workflow of its development, the following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for SAR studies.

References

- 1. Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of elagolix for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. respubjournals.com [respubjournals.com]

- 4. Uracils as potent antagonists of the human gonadotropin-releasing hormone receptor without atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elagolix analogues as potential new GnRH antagonists: design, synthesis and characterization [air.unimi.it]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elagolix Sodium

Introduction

This compound is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for the management of moderate to severe pain associated with endometriosis and, in combination with estradiol/norethindrone acetate, for managing heavy menstrual bleeding linked to uterine fibroids in premenopausal women.[2][3] Unlike GnRH agonists that cause an initial hormonal flare, elagolix provides rapid, competitive, and dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis, allowing for tailored modulation of ovarian sex hormone levels.[4][5]

Pharmacodynamics: Mechanism of Action and Effects

Elagolix exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1][6] This action inhibits GnRH-stimulated signaling, leading to a dose-dependent reduction in the secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] The subsequent decrease in circulating gonadotropins results in reduced ovarian production of the sex hormones estradiol (E2) and progesterone.[4][9] As conditions like endometriosis and uterine fibroids are estrogen-dependent, this suppression of estradiol alleviates symptoms.[1][7]

The antagonism is reversible, with a rapid onset and offset of action, allowing for flexible modulation of estrogen from partial to nearly full suppression depending on the dosage.[6][10]

Pharmacodynamic Effects on Hormones and Ovulation

Administration of elagolix leads to a rapid, dose-dependent suppression of gonadotropins and ovarian hormones.[10] This allows for a titratable effect on estradiol levels, from partial suppression at lower doses to near-complete suppression at higher doses.[6][11]

| Parameter | 150 mg Once Daily | 200 mg Twice Daily | 300 mg Twice Daily + E2/NETA | Reference |

| Median Estradiol (E2) Concentration | ~42 pg/mL | ~12 pg/mL | N/A | [7][11] |

| Ovulation Rate (over 3 cycles) | ~50% | ~32% | 10% | [7][12] |

| Progesterone Levels | Anovulatory concentrations maintained at doses ≥100 mg BID | Anovulatory concentrations maintained at doses ≥100 mg BID | N/A | [10] |

| FSH & LH Suppression | Partial, dose-dependent | Near-maximal suppression | Maximal suppression | [10] |

Pharmacokinetics: ADME Profile

The clinical pharmacology of elagolix has been extensively studied, revealing a predictable pharmacokinetic (PK) profile.[6] Population PK analyses, incorporating data from over 2000 women, found that its pharmacokinetics were best described by a two-compartment model with first-order absorption and elimination.[13][14]

Absorption

-

Speed : Elagolix is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) in approximately 1 hour.[6][15]

-

Food Effect : A high-fat meal can decrease Cmax by about 36% and AUC by 24%, but this effect is not considered clinically significant.[7][9]

-

Accumulation : Minimal drug accumulation is observed with once or twice-daily dosing.[16]

Distribution

-

Plasma Protein Binding : Elagolix is moderately bound to human plasma proteins (~80%).[6][17]

-

Blood-to-Plasma Ratio : It preferentially partitions into plasma, with a blood-to-plasma ratio of 0.6.[6][17]

-

Volume of Distribution (Vd/F) : The apparent volume of distribution is large, suggesting distribution into tissues.[7][9]

Metabolism

-

Primary Pathway : Elagolix is eliminated primarily via hepatic metabolism.[6][7] The main enzyme responsible is Cytochrome P450 3A (CYP3A), accounting for about 50% of its metabolism.[6]

-

Minor Pathways : Minor contributions to its metabolism come from CYP2D6, CYP2C8, and UGT enzymes.[16][18]

-

Hepatic Uptake : The hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) is involved in its disposition.[6][16]

Excretion

-

Route : The majority of a dose is excreted in the feces (~90%), with a very small amount (<3%) found in urine, indicating that biliary excretion of metabolites is the primary route.[6][16]

-

Half-Life : The terminal elimination half-life (t½) is approximately 4 to 6 hours.[6][15]

Summary of Pharmacokinetic Parameters

The table below summarizes the steady-state pharmacokinetic parameters for the approved dosages of elagolix.

| Parameter | 150 mg Once Daily | 200 mg Twice Daily | Reference |

| Tmax (h) | ~1.0 | ~1.0 | [7] |

| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported | |

| AUCτ (ng·h/mL) | Data not consistently reported | Data not consistently reported | |

| Apparent Clearance (CL/F) (L/h) | 123 | 144 | [7][9] |

| Apparent Volume of Distribution (Vd/F) (L) | 1674 | 881 | [7][9] |

| Terminal Half-Life (t½) (h) | 4 - 6 | 4 - 6 | [7][16] |

| Plasma Protein Binding (%) | ~80% | ~80% | [7] |

Drug-Drug Interactions (DDI)

Elagolix is a substrate, inducer, and inhibitor of various enzymes and transporters, leading to a potential for drug-drug interactions.

| Interaction Type | Interacting Agent Class | Example(s) | Effect on Elagolix/Other Drug | Clinical Recommendation | Reference |

| Effect of Other Drugs on Elagolix | Strong CYP3A Inhibitors | Ketoconazole | ~2-fold increase in elagolix AUC | Limit 150 mg QD to 6 months; 200 mg BID to 1 month. | [3][19] |

| Strong CYP3A Inducers | Rifampin | ~5-fold increase in AUC (single dose), ~2-fold (multiple doses) | Limit 150 mg QD with rifampin to 6 months; 200 mg BID not recommended. | [3][19] | |

| Strong OATP1B1 Inhibitors | Cyclosporine, Gemfibrozil | Marked increase in elagolix exposure | Concomitant use is contraindicated. | [3][16] | |

| Effect of Elagolix on Other Drugs | CYP3A Substrates | Midazolam | 54% decrease in midazolam AUC | Consider increasing midazolam dose. | [3][20] |

| P-gp Substrates | Digoxin | 32% increase in digoxin AUC | Clinical monitoring recommended for narrow therapeutic index P-gp substrates. | [3][20] | |

| OATP1B1 Substrates | Rosuvastatin | 40% decrease in rosuvastatin AUC | Consider increasing rosuvastatin dose. | [3][19] |

Experimental Protocols

Quantification of Elagolix in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly used for the quantification of elagolix in biological matrices like rat or human plasma.[21]

-

Sample Preparation : Protein precipitation with acetonitrile is a rapid and effective method. Diazepam is often used as an internal standard (IS) to ensure accuracy.[21]

-

Chromatography :

-

Column : Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[21]

-

Mobile Phase : Gradient elution is used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[21]

-

Flow Rate : A typical flow rate is 0.30 mL/min.[21]

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive ion mode.[21]

-

Detection : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

Transitions : For elagolix, quantitative transition m/z 632.4 → 529.5 and qualitative transition m/z 632.4 → 177.1 are monitored. For the IS diazepam, the transition is m/z 285.0 → 154.0.[21]

-

-

Validation : The method is validated according to regulatory guidelines (e.g., ICH Q2(R1)), demonstrating excellent linearity (e.g., 1–2000 ng/mL), precision (intra-day <5.5%, inter-day <12.7%), and accuracy.[21][22]

Hormone Concentration and Ovulation Assessment

-

Hormone Analysis : Serum concentrations of FSH, LH, estradiol, and progesterone are typically measured using validated chemiluminescent immunoassay methods at a commercial laboratory.[10]

-

Ovulation Assessment : Ovulation rates are determined through a combination of transvaginal ultrasound to monitor follicular development and collapse, and measurement of serum progesterone concentrations.[12]

Conclusion

Elagolix possesses a well-characterized clinical pharmacology profile, defined by its rapid and reversible GnRH antagonism. Its pharmacokinetics are predictable, with rapid oral absorption, hepatic metabolism primarily via CYP3A, and excretion mainly through feces. The dose-dependent pharmacodynamic effect allows for a tailored suppression of estradiol, providing a flexible therapeutic approach for managing hormone-dependent conditions like endometriosis and uterine fibroids. A thorough understanding of its potential for drug-drug interactions, particularly with strong CYP3A and OATP1B1 modulators, is critical for its safe and effective use in clinical practice and drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Elagolix in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elagolix: How far can it go in the world of gynecology? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ijrcog.org [ijrcog.org]

- 9. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elagolix Suppresses Ovulation in a Dose-Dependent Manner: Results From a 3-Month, Randomized Study in Ovulatory Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review on this compound [wisdomlib.org]

- 16. Elagolix - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. drugs.com [drugs.com]

- 19. Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

- 22. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of this compound in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elagolix Sodium for Endometriosis-Associated Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of elagolix sodium, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, for the management of moderate to severe pain associated with endometriosis. The document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy from pivotal Phase 3 trials, and key experimental protocols.

Mechanism of Action

Endometriosis is an estrogen-dependent chronic disease characterized by the presence of endometrial-like tissue outside the uterus, leading to symptoms such as dysmenorrhea (painful menses), non-menstrual pelvic pain (NMPP), and dyspareunia.[1][2] The growth of these ectopic lesions is dependent on the ovarian sex hormone, estradiol.[3]

Elagolix is a non-peptide, small molecule GnRH receptor antagonist.[3][4] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[2][3][4] This action results in a dose-dependent suppression of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] The reduction in gonadotropin levels leads to decreased production of ovarian sex hormones, estradiol and progesterone, thereby suppressing the proliferation of endometrial tissue.[2][4][5] Unlike GnRH agonists, which cause an initial "flare-up" effect, elagolix provides rapid and reversible hormonal suppression.[4][6]

Caption: Elagolix competitively antagonizes GnRH receptors on the pituitary gland.

Pharmacokinetics and Pharmacodynamics

Elagolix exhibits a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by rapid absorption and dose-dependent hormonal suppression.[7]

Elagolix is an orally bioavailable small molecule that is rapidly absorbed, with peak plasma concentrations reached within 1.0 to 1.5 hours.[7][8] Its population pharmacokinetics are best described by a two-compartment model with a lag in absorption.[9] The half-life is approximately 4 to 6 hours, allowing for modulation of hormonal suppression with different dosing regimens.[7][8]

| PK Parameter | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily |

| Tmax (Time to Cmax) | ~1.0 hour[3] | ~1.0 hour[3] |

| Half-life (t½) | 4 to 6 hours[7][8] | 4 to 6 hours[7][8] |

| Plasma Protein Binding | ~80%[3][10] | ~80%[3][10] |

| Apparent Volume of Distribution (Vdss/F) | 1674 L[3] | 881 L[3] |

| Metabolism | Primarily via CYP3A enzymes[3] | Primarily via CYP3A enzymes[3] |

| Data compiled from multiple studies. |

Administration of elagolix results in a rapid, dose-dependent suppression of gonadotropins and ovarian hormones.[4][11] Lower doses (150 mg once daily) lead to partial suppression of estradiol, with mean levels around 40-50 pg/mL, while higher doses (200 mg twice daily) result in nearly full suppression, with median estradiol concentrations of approximately 12 pg/mL.[3][4] This dose-dependent effect allows for tailoring treatment to balance efficacy with hypoestrogenic side effects.[12] The hormonal suppression is readily reversible upon discontinuation of the drug.[11][13]

| Hormone | Effect of Elagolix Administration |

| Luteinizing Hormone (LH) | Dose-dependent suppression; near-maximal suppression at ≥200 mg BID.[7][8] |

| Follicle-Stimulating Hormone (FSH) | Dose-dependent suppression; maximal suppression at ≥300 mg BID.[7][8] |

| Estradiol (E2) | Dose-dependent suppression; maximal suppression at ≥200 mg BID.[7][8] |

| Progesterone (P) | Maintained at anovulatory levels at doses ≥100 mg BID.[7][8] |

| Data from a multiple-ascending dose study in healthy premenopausal women.[7] |

Clinical Efficacy

The efficacy of elagolix was established in two large, replicate Phase 3, double-blind, randomized, placebo-controlled trials: Elaris EM-I and Elaris EM-II.[14][15] These studies evaluated two doses of elagolix (150 mg once daily and 200 mg twice daily) over a 6-month period in women with moderate to severe endometriosis-associated pain.[15]

The co-primary efficacy endpoints were the proportion of women who were clinical responders for both dysmenorrhea and non-menstrual pelvic pain at month 3.[14] A clinical response was defined as a clinically meaningful reduction in pain scores without an increase in rescue analgesic use.[14][16]

| Clinical Response at Month 3 | Placebo | Elagolix 150 mg QD | Elagolix 200 mg BID |

| Dysmenorrhea Responders (Elaris EM-I) | 19.6% | 46.4% | 75.8% |

| Dysmenorrhea Responders (Elaris EM-II) | 22.7% | 43.4% | 72.4% |

| NMPP Responders (Elaris EM-I) | 36.5% | 50.4% | 54.5% |

| NMPP Responders (Elaris EM-II) | 36.5% | 49.8%** | 57.8% |

| P<0.001 vs. placebo. **P=0.003 vs. placebo. Data from Taylor et al., 2017.[14] |

In both studies, a significantly greater proportion of women in both elagolix dose groups met the clinical response criteria for both dysmenorrhea and NMPP compared to placebo at 3 months, with responses sustained at 6 months.[14][17] The higher dose (200 mg BID) was also shown to be effective in reducing pain with sex (dyspareunia).[18]

Safety Profile

The safety profile of elagolix is consistent with its mechanism of action, with the most common adverse events related to hypoestrogenism.

| Key Safety Finding | Description |

| Hot Flushes | The most frequently reported adverse event; incidence is dose-dependent, with most cases being mild to moderate.[12][14][17] |

| Bone Mineral Density (BMD) | Dose-dependent decreases in lumbar spine BMD were observed. After 12 months, mean percent changes were -0.63% to -1.1% with 150 mg QD and -3.60% to -3.91% with 200 mg BID.[12] |

| Serum Lipids | Increases in serum lipid levels, including cholesterol and triglycerides, were observed.[14][17] |

| Headache and Nausea | Among the most frequently reported adverse events.[17] |

| Endometrial Findings | No adverse endometrial findings were reported in the 6-month pivotal trials.[14][15] |

The recommended duration of treatment is up to 24 months for the 150 mg once-daily dose and up to 6 months for the 200 mg twice-daily dose, reflecting a balance between efficacy and the risk of bone density loss.[12][19]

Experimental Protocols

The pivotal Elaris EM-I and EM-II trials followed a similar robust methodology.

The studies were Phase 3, multicenter, double-blind, randomized, placebo-controlled trials conducted in premenopausal women aged 18 to 49 with surgically diagnosed endometriosis and moderate to severe associated pain.[14][20] Following a screening period, eligible subjects were randomized to receive placebo, elagolix 150 mg once daily, or elagolix 200 mg twice daily for 6 months.[14]

Key inclusion criteria included a surgical diagnosis of endometriosis within the 10 years prior to screening and specific baseline pain scores.[20] During the 35-day screening period, subjects were required to demonstrate at least two days of moderate or severe dysmenorrhea and meet minimum criteria for non-menstrual pelvic pain, as recorded in an electronic diary (e-Diary).[20][21]

Subjects used a daily e-Diary to record scores for dysmenorrhea, NMPP, and dyspareunia on a 4-point scale (0=no pain to 3=severe pain), as well as the use of rescue analgesic medications.[16][21] The primary analysis compared the proportion of clinical responders in each elagolix group to the placebo group at month 3.[14]

Caption: Workflow for the Phase 3 Elaris EM-I and EM-II clinical trials.

References

- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. respubjournals.com [respubjournals.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]

- 16. Effect of Elagolix Exposure on Clinical Efficacy End Points in Phase III Trials in Women With Endometriosis‐Associated Pain: An Application of Markov Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist. | EndoNews [endonews.com]

- 18. ORILISSA® (elagolix) Clinical Trials [orilissa.com]

- 19. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Elagolix Sodium's Binding Affinity to the Gonadotropin-Releasing Hormone Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of elagolix sodium to the Gonadotropin-Releasing Hormone (GnRH) receptor. Elagolix is an orally active, non-peptide competitive antagonist of the GnRH receptor, which plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor in the pituitary gland, elagolix effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian estrogen production.[1][2][3] This mechanism of action underlies its therapeutic efficacy in managing hormone-dependent conditions such as endometriosis.[1][4]

Quantitative Binding Affinity Data

The binding affinity of elagolix for the human GnRH receptor (hGnRH-R) has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its high potency and selectivity.

| Parameter | Value | Assay Type | Target | Reference |

| Kd | 54 pM | Radioligand Binding Assay | Human GnRH Receptor | [1] |

| Ki | 0.9 nM | Competition Binding Assay | Human GnRH Receptor | |

| IC50 | 1.5 nM | Inositol Phosphate Functional Assay | Human GnRH Receptor |

Kd (Dissociation Constant): This value represents the concentration of elagolix required to occupy 50% of the GnRH receptors at equilibrium. The picomolar value indicates an exceptionally high affinity of elagolix for its target.[1]

Ki (Inhibition Constant): The Ki value reflects the concentration of elagolix that will bind to 50% of the receptors in the presence of a competing radioligand. This further confirms the potent inhibitory nature of elagolix at the GnRH receptor.

IC50 (Half-maximal Inhibitory Concentration): This functional measure indicates the concentration of elagolix required to inhibit the GnRH-stimulated production of inositol phosphate by 50%. This demonstrates the antagonistic activity of elagolix in a cellular context.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (elagolix) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing the human GnRH receptor.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[5]

2. Competitive Binding Reaction:

-

The reaction is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]buserelin), and varying concentrations of unlabeled elagolix.

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[5]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled GnRH agonist) from the total binding.

-

The IC₅₀ value for elagolix is determined by plotting the percentage of specific binding against the logarithm of the elagolix concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Inositol Phosphate (IP) Functional Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.

1. Cell Culture and Labeling:

-

A suitable cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., COS-7 or HEK293 cells) is cultured in appropriate media.[7]

-

Cells are seeded in multi-well plates and grown to near confluence.

-

The cells are then labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).[7]

2. Antagonist and Agonist Stimulation:

-

The labeled cells are pre-incubated with varying concentrations of elagolix for a defined period.

-

Subsequently, the cells are stimulated with a fixed concentration of a GnRH agonist (e.g., buserelin or GnRH) to activate the GnRH receptor and induce the hydrolysis of PIP₂.[8]

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.[7]

3. Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of a quenching solution, such as ice-cold formic acid.[7]

-

The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography.

4. Quantification and Data Analysis:

-

The radioactivity of the eluted inositol phosphate fractions is measured using a scintillation counter.

-

The amount of [³H]inositol phosphates produced is a measure of GnRH receptor activity.

-

The IC₅₀ value for elagolix is determined by plotting the percentage of inhibition of the agonist-induced IP accumulation against the logarithm of the elagolix concentration and fitting the data to a dose-response curve.

Signaling Pathways

Elagolix exerts its therapeutic effect by competitively antagonizing the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the production and release of gonadotropins.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subtype of G proteins.[9]

Upon binding of GnRH, the receptor activates Gαq/11, which in turn stimulates phospholipase Cβ (PLCβ).[9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[9] These signaling events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcription of the gonadotropin subunit genes (LHβ and FSHβ) and the subsequent synthesis and secretion of LH and FSH.

Mechanism of Action of Elagolix

Elagolix functions as a competitive antagonist, binding to the GnRH receptor at the same site as the endogenous GnRH ligand. This competitive binding prevents GnRH from activating its receptor, thereby blocking the entire downstream signaling cascade.

By occupying the GnRH receptor, elagolix effectively uncouples the pituitary from hypothalamic stimulation. This leads to a dose-dependent decrease in the secretion of LH and FSH.[1] The reduction in gonadotropin levels, in turn, suppresses ovarian steroidogenesis, resulting in lower circulating levels of estrogen and progesterone.[1] This controlled suppression of ovarian hormone production is the primary mechanism through which elagolix alleviates the symptoms of endometriosis.

References

- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Elagolix - Wikipedia [en.wikipedia.org]

- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 5. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Elagolix Sodium: A Technical Guide to Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elagolix sodium, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist, represents a significant advancement in the management of estrogen-dependent gynecological disorders, primarily endometriosis and uterine fibroids.[1][2] Its therapeutic effect is achieved through a dose-dependent suppression of ovarian sex hormones, thereby mitigating the hormonal drivers of these conditions.[3] While extensive clinical data underscores its efficacy and safety in humans, a comprehensive understanding of its preclinical evaluation is crucial for ongoing research and development. This technical guide synthesizes the available information on preclinical animal models relevant to the therapeutic evaluation of elagolix, alongside its mechanism of action. It is important to note that while various animal models for endometriosis and uterine fibroids are well-established, publicly available literature detailing specific preclinical efficacy studies of elagolix in these models is limited. Consequently, this guide also draws upon the wealth of human clinical trial data to provide a holistic view of elagolix's therapeutic profile.

Mechanism of Action

Elagolix is a competitive antagonist of GnRH receptors in the pituitary gland.[2] This action inhibits the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn leads to a dose-dependent reduction in the production of the ovarian hormones estradiol and progesterone.[3] Unlike GnRH agonists that cause an initial "flare-up" of hormone production, elagolix provides immediate suppression.[4] This modulation of the hypothalamic-pituitary-gonadal axis forms the basis of its therapeutic effect in estrogen-dependent conditions like endometriosis and uterine fibroids.[3]

Below is a diagram illustrating the signaling pathway affected by elagolix.

Figure 1: Elagolix Mechanism of Action.

Preclinical Animal Models for Endometriosis

Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus. Animal models are indispensable for studying the pathogenesis of this disease and for evaluating novel therapeutics like elagolix. The most commonly utilized models are in rodents and non-human primates.

Rodent Models

Rodent models are widely used due to their cost-effectiveness and ease of handling. The most common method for inducing endometriosis is the surgical transplantation of uterine tissue into the peritoneal cavity of the same (autologous) or a different (homologous) animal.

Experimental Protocol: Surgical Induction of Endometriosis in Rats

This protocol is a generalized representation based on established methodologies.

-

Animal Selection: Adult female Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.

-

Anesthesia: The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the uterus.

-

A small section of one uterine horn is excised and placed in sterile saline.

-

The uterine segment is then cut into small fragments (e.g., 2x2 mm).

-

These fragments are sutured to the peritonum or major blood vessels with the endometrial side facing the abdominal cavity.

-

-

Wound Closure: The abdominal wall and skin are closed in layers.

-

Post-operative Care: Analgesics are administered to manage pain. The animals are monitored for recovery.

-

Lesion Development: Endometriotic-like lesions typically develop over a period of 4-8 weeks.

-

Therapeutic Intervention: Elagolix can be administered orally (e.g., via gavage) at various doses and for a specified duration to evaluate its effect on lesion size and histology.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the endometriotic lesions are excised, measured (volume and weight), and processed for histological analysis.

Below is a workflow diagram for a typical preclinical study of elagolix in a rodent endometriosis model.

Figure 2: Rodent Endometriosis Study Workflow.

Non-Human Primate Models

Non-human primates, such as baboons and macaques, are considered the gold standard for endometriosis research as they menstruate and can develop spontaneous endometriosis that closely mimics the human disease.[5][6] However, their use is limited by ethical considerations and high costs.

Experimental Protocol: Induction of Endometriosis in Baboons

-

Animal Selection: Adult female baboons with regular menstrual cycles are selected.

-

Menstrual Tissue Collection: Menstrual endometrium is collected via uterine lavage.

-

Intraperitoneal Injection: The collected menstrual tissue is injected into the pelvic cavity of the same animal during laparoscopy.

-

Disease Progression: The development of endometriotic lesions is monitored over several months via subsequent laparoscopies.

-

Therapeutic Intervention: Once endometriosis is established, elagolix can be administered orally to assess its impact on lesion size and disease progression.

-

Endpoint Analysis: Lesion size and appearance are documented laparoscopically, and biopsies can be taken for histological examination.

Preclinical Animal Models for Uterine Fibroids

Uterine fibroids (leiomyomas) are benign tumors of the myometrium. Preclinical models are essential for understanding their pathophysiology and for testing novel therapies.

Rodent Models

Eker Rat Model: The Eker rat has a naturally occurring mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene and spontaneously develops uterine leiomyomas, providing a valuable model for studying fibroid development.

Xenograft Models: Human uterine fibroid tissue can be transplanted into immunodeficient mice (e.g., nude or SCID mice). These models are useful for studying the growth of human fibroid tissue in vivo and for evaluating the effects of therapeutic agents.

Experimental Protocol: Human Uterine Fibroid Xenograft in Mice

-

Animal Selection: Immunodeficient female mice (e.g., NOD/SCID) are used.

-

Hormone Supplementation: As fibroid growth is hormone-dependent, mice are typically supplemented with estrogen and progesterone pellets implanted subcutaneously.

-

Tissue Implantation: Fresh human uterine fibroid tissue, obtained from hysterectomy or myomectomy specimens, is cut into small pieces and implanted subcutaneously or under the kidney capsule of the mice.

-

Tumor Growth: The growth of the xenografts is monitored over several weeks, often using imaging techniques like ultrasound or by direct measurement with calipers.

-

Therapeutic Intervention: Elagolix can be administered to the mice to evaluate its effect on the growth of the human fibroid xenografts.

-

Endpoint Analysis: At the end of the study, the xenografts are excised, weighed, and their volume is measured. The tissue is also processed for histological and molecular analysis.

Quantitative Data Summary

Preclinical Pharmacokinetic Data (Rats)

A study was conducted to assess the pharmacokinetic profile of elagolix in female rats following a single oral administration.[7]

| Parameter | Value (Mean ± SD) |

| Dose | 15 mg/kg |

| Tmax (h) | Not explicitly stated |

| Cmax (ng/mL) | Not explicitly stated |

| AUC (ng·h/mL) | Not explicitly stated |

| t1/2 (h) | ~6.56 |

| Clearance (L/h·kg) | 2.87 |

| Table 1: Pharmacokinetic Parameters of Elagolix in Rats.[7] |

Human Clinical Trial Efficacy Data (Endometriosis)

The following tables summarize the primary efficacy endpoints from the pivotal Phase 3 clinical trials of elagolix in women with moderate to severe endometriosis-associated pain.

Dysmenorrhea Responder Rates at Month 3

| Treatment Group | Elaris EM-I | Elaris EM-II |

| Placebo | 19.6% | 22.7% |

| Elagolix 150 mg once daily | 46.4% | 43.4% |

| Elagolix 200 mg twice daily | 75.8% | 72.4% |

| Table 2: Percentage of patients with a clinical response in dysmenorrhea. |

Nonmenstrual Pelvic Pain Responder Rates at Month 3

| Treatment Group | Elaris EM-I | Elaris EM-II |

| Placebo | 36.5% | 36.5% |

| Elagolix 150 mg once daily | 50.4% | 49.8% |

| Elagolix 200 mg twice daily | 54.5% | 57.8% |

| Table 3: Percentage of patients with a clinical response in nonmenstrual pelvic pain. |

Human Clinical Trial Efficacy Data (Uterine Fibroids)

The following table summarizes the primary efficacy endpoint from the pivotal Phase 3 clinical trials of elagolix in women with heavy menstrual bleeding associated with uterine fibroids. The primary endpoint was a menstrual blood loss volume of less than 80 mL during the final month and a 50% or greater reduction from baseline.[2][8]

Responder Rates at Month 6

| Treatment Group | Elaris UF-1 | Elaris UF-2 |

| Placebo | 8.7% | 10.1% |

| Elagolix 300 mg twice daily + Add-back therapy | 68.5% | 76.2% |

| Table 4: Percentage of patients meeting the primary endpoint for reduction in heavy menstrual bleeding.[2] |

Conclusion

While a significant body of clinical data supports the efficacy of elagolix in treating endometriosis and uterine fibroids, detailed preclinical efficacy studies in animal models are not widely published. The established rodent and non-human primate models for these conditions provide robust platforms for such evaluations. The available pharmacokinetic data in rats offers a starting point for designing preclinical studies. The extensive human clinical trial data provides a strong rationale for the therapeutic potential of elagolix and can guide the design of future preclinical investigations, including dose selection and the definition of efficacy endpoints. Further publication of preclinical efficacy data would be invaluable to the scientific community for a more complete understanding of elagolix's therapeutic profile and for the development of next-generation treatments for these prevalent women's health issues.

References

- 1. dovepress.com [dovepress.com]

- 2. news.abbvie.com [news.abbvie.com]

- 3. Validation of a quantitative systems pharmacology model of calcium homeostasis using elagolix Phase 3 clinical trial data in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrcog.org [ijrcog.org]

- 5. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-Dose Elagolix for the Treatment of Heavy Menstrual Bleeding in Patients With Uterine Leiomyomas: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interdisciplinary model‐informed drug development for extending duration of elagolix treatment in patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elagolix for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Long-Term Physiological Landscape of Chronic Elagolix Sodium Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elagolix sodium, an oral gonadotropin-releasing hormone (GnRH) antagonist, has emerged as a significant therapeutic agent in the management of estrogen-dependent conditions, most notably endometriosis. Its mechanism of action, involving competitive antagonism of GnRH receptors in the pituitary gland, leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in ovarian sex hormone production.[1][2] While its efficacy in alleviating symptoms is well-documented, a thorough understanding of the long-term physiological effects of chronic administration is paramount for informed clinical use and future drug development. This technical guide provides an in-depth overview of these effects, with a focus on bone mineral density, lipid metabolism, and hormonal changes, drawing upon data from the pivotal Elaris Endometriosis (EM) clinical trial program. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of the long-term safety and physiological impact of elagolix.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

Elagolix exerts its effects by disrupting the normal pulsatile signaling of the hypothalamic-pituitary-gonadal (HPG) axis.[3] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion before downregulation, elagolix, as a competitive antagonist, provides immediate and dose-dependent suppression of LH and FSH.[4] This leads to a controlled reduction in estradiol and progesterone levels, the primary drivers of endometriotic lesion growth and survival.[1]

Long-Term Clinical Trial Evidence: The Elaris Program

The cornerstone of our understanding of the long-term effects of elagolix comes from a series of Phase 3 clinical trials known as the Elaris Endometriosis (EM) program. This program included two initial 6-month, double-blind, placebo-controlled trials (Elaris EM-I and Elaris EM-II) and their respective 6-month, double-blind extension studies (Elaris EM-III and Elaris EM-IV), allowing for the evaluation of up to 12 months of continuous treatment.[5][6]

Experimental Protocols: Elaris EM-I, EM-II, EM-III, and EM-IV

Study Design: The core studies (EM-I and EM-II) were multicenter, double-blind, randomized, placebo-controlled trials.[6] The extension studies (EM-III and EM-IV) were also double-blind and randomized for participants who were on placebo in the initial trials, while those on elagolix continued their assigned dose.[5]

Participant Population: The studies enrolled premenopausal women aged 18 to 49 years with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain.[7]

Intervention: Participants were randomized to receive one of two doses of elagolix or a placebo:

-

Elagolix 150 mg once daily (QD)

-

Elagolix 200 mg twice daily (BID)

-

Placebo[6]

Primary Efficacy Endpoints: The co-primary endpoints were the proportion of responders for dysmenorrhea and nonmenstrual pelvic pain at month 3, with a responder defined as a participant with a clinically meaningful reduction in pain and stable or decreased rescue analgesic use.[6]

Safety Assessments: Safety monitoring included adverse event reporting, clinical laboratory tests (including lipid profiles), and assessments of bone mineral density (BMD) and endometrial health.[6]

Long-Term Physiological Effects: Quantitative Data Summary

Chronic administration of elagolix induces a state of hypoestrogenism, which is the primary driver of its long-term physiological effects. The most clinically significant of these are changes in bone mineral density and lipid profiles.

Bone Mineral Density (BMD)

The reduction in circulating estrogen levels associated with elagolix treatment leads to an increase in bone resorption, resulting in a dose- and duration-dependent decrease in BMD.[8]

Methodology for BMD Assessment:

-

Technique: Dual-energy X-ray absorptiometry (DXA) was used to measure BMD at the lumbar spine, total hip, and femoral neck.[8]

-

Frequency: Scans were performed at baseline and at regular intervals throughout the treatment and post-treatment follow-up periods.[9]

Quantitative BMD Changes:

| Parameter | Elagolix 150 mg QD (12 Months) | Elagolix 200 mg BID (12 Months) |

| Mean % Change in Lumbar Spine BMD | -0.6% to -1.1%[10] | -3.6% to -3.9%[11] |

| Mean % Change in Total Hip BMD | Data not consistently reported | Data not consistently reported |

| Mean % Change in Femoral Neck BMD | Data not consistently reported | Data not consistently reported |

Note: BMD changes are presented as ranges observed across the Elaris EM-III and EM-IV extension studies.

Lipid Profile

Changes in lipid metabolism are another consequence of the hypoestrogenic state induced by elagolix.

Methodology for Lipid Assessment:

-

Analytes: Standard lipid panels, including total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides, were assessed.

-

Frequency: Blood samples were collected at baseline and at various time points during the treatment period.[6]

Quantitative Lipid Changes (at 12 Months):

| Lipid Parameter | Elagolix 150 mg QD | Elagolix 200 mg BID |

| Mean Change in Total Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |

| Mean Change in LDL Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |

| Mean Change in HDL Cholesterol (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |

| Mean Change in Triglycerides (mg/dL) | Increase from baseline observed[6] | Increase from baseline observed[6] |

Note: Specific mean change values are not consistently reported across publications; however, a general trend of increases from baseline was observed for all lipid parameters with both doses of elagolix after 12 months of treatment.[6] These changes were generally considered small and returned to near baseline levels after cessation of therapy.[5]

Hormonal Suppression

Elagolix administration leads to a rapid and dose-dependent suppression of gonadotropins and ovarian hormones.

Methodology for Hormone Assessment:

-

Analytes: Serum levels of LH, FSH, estradiol, and progesterone were measured.

-

Assay Details: Specific details on the types of assays used (e.g., immunoassays, mass spectrometry) are not consistently available in the primary publications.

Hormonal Effects:

| Hormone | Elagolix 150 mg QD | Elagolix 200 mg BID |

| Estradiol | Partial suppression[1] | Near-complete suppression[1] |

| LH | Suppression observed[4] | More pronounced suppression[4] |

| FSH | Suppression observed[4] | Suppression observed[4] |

| Progesterone | Anovulatory levels in many subjects | Anovulatory levels in most subjects[4] |

Other Long-Term Safety Considerations

Adverse Events: The most common adverse events reported with long-term elagolix use are consistent with its hypoestrogenic effects and include hot flushes, night sweats, headache, and nausea.[6]

Endometrial Safety: No adverse endometrial findings were reported in the long-term extension studies.[6]

Conclusion for Drug Development Professionals

The long-term administration of elagolix is characterized by a predictable and manageable safety profile, with the primary physiological effects directly related to its mechanism of action. The dose-dependent suppression of estrogen allows for a tailored therapeutic approach, balancing efficacy with the hypoestrogenic side effects of decreased bone mineral density and altered lipid profiles. For drug development professionals, the extensive data from the Elaris clinical trial program provides a robust foundation for understanding the long-term implications of GnRH antagonist therapy. Future research may focus on strategies to mitigate bone loss, such as add-back therapy, and further characterizing the long-term cardiovascular implications of altered lipid profiles in this patient population. The reversible nature of elagolix's effects on the HPG axis offers a significant advantage in its clinical application.

References

- 1. An Evidence-Based Review of Elagolix for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 5. Phase 2, double-blind, randomized, placebo-controlled study of the safety and efficacy of elagolix in women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endometriozisdernegi.org [endometriozisdernegi.org]

- 8. Exposure‐Safety Analyses Identify Predictors of Change in Bone Mineral Density and Support Elagolix Labeling for Endometriosis‐Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 10. researchgate.net [researchgate.net]

- 11. news.abbvie.com [news.abbvie.com]

Elagolix Sodium: A Deep Dive into its Impact on Downstream Hormonal Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract